molecular formula C23H20N2O5S B2728383 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1448063-51-1

5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No.: B2728383
CAS No.: 1448063-51-1
M. Wt: 436.48
InChI Key: HDZPMSQTRVGXCB-UHFFFAOYSA-N
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Description

5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of chemicals involved in the synthesis of various biologically active substances. For instance, compounds with similar structural features, such as dibenzo[b,f][1,4]oxazepines, have been synthesized and studied for their potential anticancer activities. These compounds exhibit cytotoxic activity against a range of human cancer cell lines, highlighting their importance in the development of new therapeutic agents (El-Naem et al., 2003).

Pharmacological Effects

Compounds containing the dibenzo[b,f][1,4]oxazepin moiety, such as R 68 070, have been shown to combine thromboxane A2 synthetase inhibition with thromboxane A2/prostaglandin endoperoxide receptor blockade, exhibiting significant pharmacological effects in vivo. This includes profound inhibition of platelet aggregation and potential therapeutic applications in preventing thrombosis and related cardiovascular diseases (Clerck et al., 1989).

Novel Synthetic Routes

Research has also focused on novel synthetic routes and transformations involving related structures. For example, the synthesis of dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates has been explored, providing new insights into constructing these complex heterocyclic systems with potential biological activities (Murata et al., 2021).

Properties

IUPAC Name

5-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-13-4-6-19-17(9-13)25-23(29)16-12-15(5-7-18(16)30-19)24-21(26)10-14(11-22(27)28)20-3-2-8-31-20/h2-9,12,14H,10-11H2,1H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZPMSQTRVGXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(CC(=O)O)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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